molecular formula C12H11NO2S B2561319 Phenyl (thiophen-3-ylmethyl)carbamate CAS No. 1207017-87-5

Phenyl (thiophen-3-ylmethyl)carbamate

Cat. No.: B2561319
CAS No.: 1207017-87-5
M. Wt: 233.29
InChI Key: KAJROMWWTDYLAQ-UHFFFAOYSA-N
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Description

Phenyl (thiophen-3-ylmethyl)carbamate is a versatile chemical compound with a unique structure that combines a phenyl group, a thiophen-3-ylmethyl group, and a carbamate moiety. This compound holds immense potential in various scientific research fields due to its distinctive properties and reactivity.

Scientific Research Applications

Phenyl (thiophen-3-ylmethyl)carbamate finds applications in multiple scientific research areas:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential as an enzyme inhibitor and in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

Target of Action

Phenyl (thiophen-3-ylmethyl)carbamate, as a carbamate derivative, is known to interact with various biological targets. Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are specifically designed to make drug-target interactions through their carbamate moiety .

Mode of Action

The mode of action of this compound involves its interaction with its targets. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

This compound may affect various biochemical pathways. Carbamates, in general, have been found to play a major role in microbial degradation of pesticides . They are involved in enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad range of biological activities associated with carbamate derivatives . These effects could include modulation of inter- and intramolecular interactions with target enzymes or receptors .

Future Directions

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl (thiophen-3-ylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with thiophen-3-ylmethanol under mild conditions. This reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves a one-pot synthesis method. This method utilizes carbonylimidazolide in water with a nucleophile, providing an efficient and general approach for the preparation of carbamates without requiring an inert atmosphere .

Chemical Reactions Analysis

Types of Reactions: Phenyl (thiophen-3-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Thiophene derivatives.

    Reduction: Thiophen-3-ylmethanol derivatives.

    Substitution: Various substituted carbamates.

Comparison with Similar Compounds

  • Phenyl carbamate
  • Thiophen-2-ylmethyl carbamate
  • Phenyl (thiophen-2-ylmethyl)carbamate

Comparison: Phenyl (thiophen-3-ylmethyl)carbamate stands out due to its unique combination of a phenyl group and a thiophen-3-ylmethyl group, which imparts distinct reactivity and properties. Compared to phenyl carbamate, it offers enhanced stability and reactivity in various chemical reactions.

Properties

IUPAC Name

phenyl N-(thiophen-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(13-8-10-6-7-16-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJROMWWTDYLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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